2-{[(3-Chloro-2-methylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione
Overview
Description
2-{[(3-Chloro-2-methylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione is a useful research compound. Its molecular formula is C17H17ClN2O2 and its molecular weight is 316.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-{[(3-Chloro-2-methylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[(3-Chloro-2-methylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer and Antimicrobial Applications
- Anticancer Activity : A series of hybrid compounds, including the one , were synthesized and showed significant anticancer activity against C6 gliocarcinoma cells in rats (Kocyigit et al., 2017).
- Antimicrobial Activity : These compounds also demonstrated antimicrobial activity against various human pathogen microorganisms (Kocyigit et al., 2017).
Carbonic Anhydrase Inhibition
- The compounds were effective in inhibiting human carbonic anhydrase I and II isoenzymes. This could have implications in various biomedical applications (Kocyigit et al., 2017).
Chemical Synthesis and Characterization
- Synthesis and Reactivity : These compounds were involved in the reductive Heck reactions of N-arylamino-substituted tricyclic imides (Atbakar et al., 2016).
- Molecular and Crystal Structure : The molecular and crystal structure of tricyclic N-aminoimides, which include the compound , was investigated to understand their structural properties (Struga et al., 2007).
Acetylcholinesterase Inhibition
- These compounds were also evaluated for their inhibitory activity against acetylcholinesterase (AChE), an enzyme relevant in neurodegenerative diseases like Alzheimer's (Kocyigit et al., 2019).
Synthesis of Derivatives
- There are studies focusing on synthesizing various derivatives of this compound and exploring their potential applications in areas such as antibacterial activities and carbonic anhydrase inhibition (Budak et al., 2017).
properties
IUPAC Name |
4-[(3-chloro-2-methylanilino)methyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c1-9-12(18)3-2-4-13(9)19-8-20-16(21)14-10-5-6-11(7-10)15(14)17(20)22/h2-6,10-11,14-15,19H,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPUTXWCAYXDCMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NCN2C(=O)C3C4CC(C3C2=O)C=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(3-Chloro-2-methylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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